N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide” is a chemical compound with the CAS Number: 105361-71-5. It has a molecular weight of 281.31 . The IUPAC name for this compound is (3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(hydroxyimino)propanamide .
Molecular Structure Analysis
The molecular formula of the compound is C13H19N3O4 . The InChI code for the compound is 1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,12H,5-6,8,14H2,1-2H3,(H,15,17) .Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their toxicological effects. Kennedy (2001) reviewed the toxicology of acetamide derivatives, highlighting their commercial importance and biological consequences of exposure. This review could provide a foundational understanding of the toxicological profiles of similar compounds, which might be relevant for the specified compound's safety evaluations in biological contexts (Kennedy, 2001).
Mechanism of β-O-4 Bond Cleavage
The study by Yokoyama (2015) on the acidolysis mechanism of lignin model compounds could offer insights into the chemical behavior of complex organic molecules, including the specified acetamide derivative. Understanding these mechanisms is crucial for applications in biomass conversion and renewable energy research (Yokoyama, 2015).
Biodegradation and Environmental Fate
Thornton et al. (2020) summarized the biodegradation and fate of ethyl tert-butyl ether in soil and groundwater. This review underscores the importance of microbial degradation pathways and environmental behaviors of chemical compounds, which may be relevant for assessing the environmental impact of the specified acetamide derivative (Thornton et al., 2020).
Aryloxyphenoxy-propionate Herbicides
Zhou et al. (2018) focused on microbial catabolism of aryloxyphenoxy-propionate herbicides, offering a perspective on the biodegradation of complex organic compounds. This research could be analogous to studying the microbial interactions and degradation pathways of the specified acetamide derivative in agricultural or environmental settings (Zhou et al., 2018).
Advanced Oxidation Processes
Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, revealing pathways, by-products, and biotoxicity. Insights from this review might be applicable to the degradation studies of the specified acetamide derivative, particularly in water treatment and pharmaceutical waste management contexts (Qutob et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
(3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOZKRREIUZKIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C/C(=N/O)/N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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